molecular formula C15H13NO4 B1605301 2-[(4-methoxybenzoyl)amino]benzoic Acid CAS No. 34425-86-0

2-[(4-methoxybenzoyl)amino]benzoic Acid

Cat. No.: B1605301
CAS No.: 34425-86-0
M. Wt: 271.27 g/mol
InChI Key: FWDOQXWBHGKWRK-UHFFFAOYSA-N
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Description

2-[(4-methoxybenzoyl)amino]benzoic Acid is an organic compound with the molecular formula C15H13NO4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methoxybenzoyl group attached to an amino benzoic acid structure.

Properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-20-11-8-6-10(7-9-11)14(17)16-13-5-3-2-4-12(13)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDOQXWBHGKWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352237
Record name 2-[(4-methoxybenzoyl)amino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34425-86-0
Record name 2-[(4-methoxybenzoyl)amino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxybenzoyl)amino]benzoic Acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group (pKa ~2.8–3.1, inferred from structurally similar benzoic acid derivatives ) undergoes typical acid-base reactions:

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form esters.

  • Salt Formation : Neutralizes with bases like NaOH to yield water-soluble carboxylate salts.

Amide Hydrolysis

The benzoylamino group undergoes hydrolysis under acidic or basic conditions:

Conditions Products Mechanism
Acidic (HCl, Δ)4-Methoxybenzoic acid + 2-aminobenzoic acidNucleophilic acyl substitution
Basic (NaOH, Δ)4-Methoxybenzoate + 2-aminobenzoateBase-catalyzed hydrolysis

Methoxy Group Transformations

The electron-donating methoxy group participates in electrophilic substitution and oxidation:

Oxidation

  • Reagents : KMnO₄/H⁺ or CrO₃ .

  • Product : Oxidized to a carboxylic acid group, yielding 2-[(4-carboxybenzoyl)amino]benzoic acid.

Demethylation

  • Reagents : BBr₃ (Lewis acid) .

  • Product : Converts methoxy to hydroxyl, forming 2-[(4-hydroxybenzoyl)amino]benzoic acid.

Electrophilic Aromatic Substitution

The aromatic rings undergo substitution, guided by directing effects:

Position Directing Group Reaction Example
Methoxy-substituted ringActivating (ortho/para)Nitration (HNO₃/H₂SO₄) at para
Carboxylic acid ringDeactivating (meta)Bromination (Br₂/FeBr₃) at meta

Reduction Reactions

  • Amide Reduction : LiAlH₄ reduces the amide to a secondary amine, producing 2-[(4-methoxybenzyl)amino]benzoic alcohol (limited yield due to competing reductions).

  • Carboxylic Acid Reduction : Requires prior esterification (e.g., with SOCl₂/MeOH) followed by LiAlH₄ to yield benzyl alcohol derivatives.

Biological Activity and Derivatives

While not a direct reaction, structural analogs of this compound exhibit notable bioactivity:

Derivative Activity IC₅₀/Kᵢ Reference
4-Amino-3-bromo-5-fluorobenzohydrazideCholinesterase inhibition0.59 µM (AChE)
Carboxamide-based derivativesAnti-inflammatoryKᵢ = 0.10–5.10 µM

Thermal and Photochemical Stability

  • Decarboxylation : Heating above 200°C leads to CO₂ loss, forming 2-[(4-methoxybenzoyl)amino]benzene.

  • UV Sensitivity : The conjugated system absorbs UV light (λₘₐₓ ~280 nm), leading to potential photodegradation .

Biological Activity

2-[(4-methoxybenzoyl)amino]benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, which may lead to therapeutic applications in areas such as cancer treatment, antimicrobial activity, and enzyme inhibition.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C15H15NO3\text{C}_{15}\text{H}_{15}\text{N}\text{O}_{3}

This compound features a methoxy group attached to a benzoyl moiety, which enhances its lipophilicity and potential for biological interactions.

1. Anticancer Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. For instance, one study reported IC50 values ranging from 5.85 µM to 21.3 µM for different derivatives against these cell lines, suggesting promising anticancer activity .

Compound TypeCell LineIC50 (µM)
This compoundMCF-75.85
This compoundHepG221.3

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that certain derivatives possess broad-spectrum antibacterial and antifungal activities. For example, modifications to the PABA structure have resulted in compounds with minimum inhibitory concentrations (MICs) as low as 7.81 µM against various pathogens, including methicillin-resistant Staphylococcus aureus .

3. Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. It has been found to inhibit soluble epoxide hydrolase (sEH), which is implicated in various pathological conditions including inflammation and cancer . The inhibition of this enzyme can lead to increased levels of beneficial epoxyeicosatrienoic acids (EETs), which have vasodilatory effects.

Case Studies

Several case studies highlight the biological potential of related compounds:

  • Antitumor Effects : A study demonstrated that a series of benzoic acid derivatives showed significant cytotoxicity against the MCF-7 cell line, with some compounds exhibiting greater efficacy than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Screening : In a comparative study, derivatives were screened against a panel of bacterial strains, revealing that certain modifications enhanced their antimicrobial potency significantly .
  • Inhibition of Cholinesterases : Some analogs have shown promising results as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-methoxybenzoyl)amino]benzoic Acid
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